D-Glucose-6-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

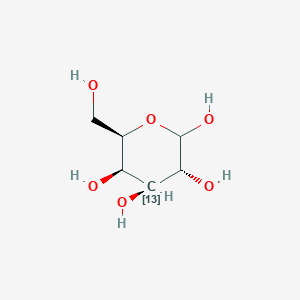

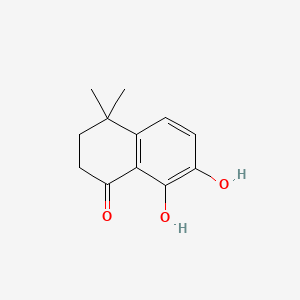

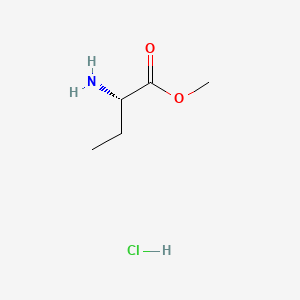

D-Glucose-6-13C is a useful C13 labeled D-glucose . It functions as a tracer and helps to access glucose kinetics in vivo . It is used as a component in tracing media for the analysis of stable isotope tracer . The CAS number for D-glucose ul-13C6 is 110187-42-3 .

Synthesis Analysis

D-Glucose-13C6 has been used for de novo fatty acid (FA) synthesis . In a study, steady-state carbon labelling experiments, using either d - [1- 13 C]fructose or [1,2- 13 C]glycerol, were undertaken to investigate the carbon flux through the central carbon metabolism in C. necator H16 under heterotrophic and mixotrophic growth conditions .Molecular Structure Analysis

The molecular weight of D-Glucose-6-13C is 186.11 . The chemical formula is 13C6H12O6 .Chemical Reactions Analysis

D-Glucose-13C6 can be used as a metabolic tracer to trace glucose-related synthetic catabolism .Physical And Chemical Properties Analysis

D-Glucose-6-13C has a molecular weight of 186.11 . . It is stored at room temperature away from light and moisture .Scientific Research Applications

Brain Glucose Uptake and Metabolism Imaging : D-Glucose-6-13C can be used in Magnetic Resonance Imaging (MRI) to image brain deoxyglucose uptake and metabolism. This method does not require isotopic labeling of the molecules and provides insights into cerebral metabolism (Nasrallah et al., 2013).

Production for Clinical Diagnosis : It serves as a tracer for 13C-magnetic resonance imaging (MRI), useful in diagnosing neurological disorders. Efficient production methods for 13C-labeled D-glucose are necessary for this application (Maeda et al., 1998).

Metabolic Flux Analysis in Human Erythrocytes : Using D-Glucose-6-13C, metabolic fluxes through major pathways of glucose metabolism in human erythrocytes can be measured. This analysis provides insights into metabolic responses under different conditions (Schrader et al., 1993).

Cerebral Metabolism Study : D-[1-13C]Glucose has been used to study cerebral metabolism in humans, enabling observation of label incorporation into various brain metabolites (Gruetter et al., 1994).

Studying Cerebral Glucose Metabolism in Mice : This compound allows the observation of dynamic 13C-labeling of metabolic products from 13C-glucose in mice's brains, providing a noninvasive method to study brain metabolism (Mishkovsky et al., 2017).

Understanding Glucose Utilization in Rats : Studies using D-Glucose-6-13C have provided insights into the measurement of local cerebral glucose utilization in rats (Sokoloff et al., 1977).

Glucose Metabolism in Neurospora crassa : This compound is used in studies examining glucose metabolism in organisms such as Neurospora crassa, elucidating pathways like the hexose monophosphate shunt (Greenfield et al., 1988).

Glucose Uptake Measurement in Cells : Advanced methods using ICP-MS have been developed to measure 13C-labeled glucose uptake in mammalian cells, enhancing understanding of glucose metabolism in biological systems (Norman et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-HYISWWFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745905 |

Source

|

| Record name | D-(6-~13~C)Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

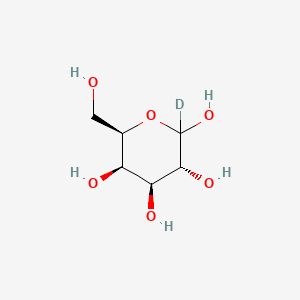

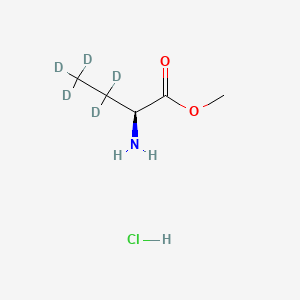

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106032-62-6 |

Source

|

| Record name | D-(6-~13~C)Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of synthesizing D-Glucose-6-13C?

A1: D-Glucose-6-13C serves as a valuable tool for studying metabolic pathways. By incorporating the 13C isotope at a specific position, researchers can track the fate of glucose carbons as they undergo various transformations within biological systems []. This enables a deeper understanding of carbohydrate metabolism and related processes.

Q2: How does the study utilize D-Glucose-6-13C to investigate alkaline degradation of glucose?

A2: The research employed D-Glucose-6-13C, along with 1-13C-D-glucose and 1-13C-sodium lactate, to trace the movement of carbon atoms during glucose breakdown in hot alkaline conditions []. By analyzing the distribution of 13C in the resulting products (lactate, ethanol, carbonate, glycolate, acetate, and formate), the study revealed specific carbon exchange patterns and offered insights into the mechanisms involved in this degradation process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.